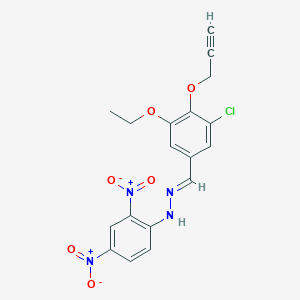![molecular formula C23H21N3O4S B298223 [3-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methyl-1H-indol-1-yl]acetic acid](/img/structure/B298223.png)
[3-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methyl-1H-indol-1-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound [3-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methyl-1H-indol-1-yl]acetic acid is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is also known as MTAA and has shown promising results in various scientific research studies.
作用机制
MTAA exerts its therapeutic effects by inhibiting the activity of various enzymes and proteins involved in inflammation, cancer, and bacterial infections. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. MTAA has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. In addition, MTAA has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
MTAA has been found to possess various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. MTAA has also been found to induce apoptosis in cancer cells and inhibit cell proliferation. In addition, it has been found to possess antibacterial properties against various bacterial strains.
实验室实验的优点和局限性
MTAA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with good yields. It is also stable under various conditions, making it easy to handle and store. However, one limitation of MTAA is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
未来方向
There are several future directions for the study of MTAA. One direction is to further elucidate its mechanism of action and optimize its therapeutic potential. Another direction is to study its potential use as a drug delivery system for targeted cancer therapy. In addition, further studies are needed to explore its antibacterial properties and potential use as an antibacterial agent.
Conclusion:
In conclusion, MTAA is a synthetic compound that has shown promising results in various scientific research studies. It possesses anti-inflammatory, anti-cancer, and antibacterial properties and has potential therapeutic applications. Further studies are needed to optimize its therapeutic potential and explore its potential use as a drug delivery system and antibacterial agent.
合成方法
The synthesis of MTAA involves the reaction of 2-methyl-1H-indole-3-carbaldehyde and 4-methoxybenzylidene-thiazolidine-2,4-dione in the presence of a base. The reaction mixture is then treated with acetic acid to obtain the final product. This method has been optimized to yield a high purity product with good yields.
科学研究应用
MTAA has been studied for its potential therapeutic applications in various scientific research studies. It has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. MTAA has also been studied for its potential use as a drug delivery system due to its ability to target cancer cells selectively.
属性
分子式 |
C23H21N3O4S |
|---|---|
分子量 |
435.5 g/mol |
IUPAC 名称 |
2-[3-[(Z)-[2-(4-methoxyphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methylindol-1-yl]acetic acid |
InChI |
InChI=1S/C23H21N3O4S/c1-14-18(17-6-4-5-7-19(17)26(14)13-21(27)28)12-20-22(29)25(2)23(31-20)24-15-8-10-16(30-3)11-9-15/h4-12H,13H2,1-3H3,(H,27,28)/b20-12-,24-23? |
InChI 键 |
IYLJRXISUFRWQC-HTHTTXKWSA-N |
手性 SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)O)/C=C\3/C(=O)N(C(=NC4=CC=C(C=C4)OC)S3)C |
SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)O)C=C3C(=O)N(C(=NC4=CC=C(C=C4)OC)S3)C |
规范 SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)O)C=C3C(=O)N(C(=NC4=CC=C(C=C4)OC)S3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(N-{[3,5-dichloro(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B298142.png)
![N-(2,4-dimethylphenyl)-4-methyl-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B298145.png)
![N-(3-chloro-4-methylphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide](/img/structure/B298146.png)
![N-{2-[2-(3,4-diethoxybenzylidene)hydrazino]-2-oxoethyl}-N-phenylmethanesulfonamide](/img/structure/B298147.png)
![N-[2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-(2,4-dimethylphenyl)methanesulfonamide](/img/structure/B298148.png)
![N-(3,4-dimethylphenyl)-N-{2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B298149.png)
![tert-butyl {4-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate](/img/structure/B298150.png)
![N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(4-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B298151.png)
![N'-(4-isobutoxybenzylidene)-2-[(4-methylbenzyl)sulfanyl]acetohydrazide](/img/structure/B298154.png)
![tert-butyl {4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate](/img/structure/B298157.png)
![N-(4-chlorophenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B298158.png)
![(5Z)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one](/img/structure/B298161.png)
![(5Z)-5-[(3-chloro-5-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B298162.png)
